molecular formula C8H10INO B1386612 (5-Iodo-2-methoxyphenyl)methanamine CAS No. 793695-89-3

(5-Iodo-2-methoxyphenyl)methanamine

Cat. No.: B1386612
CAS No.: 793695-89-3
M. Wt: 263.08 g/mol
InChI Key: WOVHZZTWPMSZNC-UHFFFAOYSA-N
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Description

(5-Iodo-2-methoxyphenyl)methanamine is a substituted phenylmethanamine derivative featuring an iodine atom at the 5-position, a methoxy group at the 2-position, and a primary amine (-CH₂NH₂) attached to the benzene ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to psychoactive phenethylamines and aminoindanes, where halogenation and methoxy substitutions modulate pharmacological activity and metabolic stability .

Properties

IUPAC Name

(5-iodo-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVHZZTWPMSZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652234
Record name 1-(5-Iodo-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793695-89-3
Record name 5-Iodo-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793695-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Iodo-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-2-methoxyphenyl)methanamine typically involves the reduction of 5-iodo-2-methoxybenzaldehyde. One common method includes the use of ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 48 hours. The reaction mixture is then treated with hydrochloric acid, followed by potassium hydroxide to obtain the desired amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Reduction: Sodium cyanoborohydride in methanol.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: this compound.

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

(5-Iodo-2-methoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodo-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (5-Iodo-2-methoxyphenyl)methanamine, highlighting differences in substituents, molecular properties, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
This compound 5-I, 2-OCH₃, CH₂NH₂ C₈H₁₀INO 263.08 (estimated) Limited direct data; inferred metabolic stability from halogenation and methoxy groups.
5-Iodo-2-aminoindan Aminoindane core with 5-I substitution C₉H₁₀IN 259.09 Nonneurotoxic analogue of p-iodoamphetamine; retains serotonin-releasing activity.
(5-Bromo-2-iodophenyl)methanamine 5-Br, 2-I, CH₂NH₂ C₇H₇BrIN 311.95 Bromine substitution alters electronic properties; used in research (no toxicity data).
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine Thiophene ring with 4-OCH₃ phenyl and CH₂NH₂ C₁₂H₁₃NOS 235.30 Thiophene core increases lipophilicity; CAS 88426-30-6; no pharmacological data reported.
(3-(5-Iodo-2-methyl-1H-imidazol-1-yl)phenyl)methanamine Imidazole ring with 5-I, 2-CH₃; phenyl-CH₂NH₂ C₁₁H₁₂IN₃ 313.14 Dual heterocyclic and aromatic amine; synthesized for receptor-targeted studies.

Structural and Functional Differences

  • Core Heterocycles : Substituting benzene with thiophene ([5-(4-Methoxyphenyl)thiophen-2-yl]methanamine) enhances π-π stacking interactions but may reduce metabolic stability due to sulfur oxidation .
  • Aminoindane vs. Phenylmethanamine: The aminoindane scaffold (e.g., 5-Iodo-2-aminoindan) imposes conformational rigidity, reducing off-target effects compared to flexible phenylmethanamines .

Pharmacological Insights

  • Neurotoxicity Mitigation: 5-Iodo-2-aminoindan demonstrates that iodine substitution at the 5-position combined with a constrained indane backbone eliminates neurotoxicity seen in p-iodoamphetamine, while retaining serotonin-releasing activity .
  • Methoxy Group Role : Methoxy groups (e.g., in [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine) enhance lipid solubility and may prolong half-life by slowing hepatic demethylation .

Biological Activity

(5-Iodo-2-methoxyphenyl)methanamine, also known by its chemical formula C8_8H10_{10}INO, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H10_{10}INO
  • Molecular Weight : 219.08 g/mol

Structural Features

FeatureDescription
Aromatic RingContains a methoxy group and an iodine substituent on the phenyl ring
Functional GroupPrimary amine group (-NH2_2)

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study focusing on various derivatives of phenylmethanamine, it was found that the presence of halogen and methoxy groups significantly enhances the antimicrobial efficacy against a range of bacterial strains .

Neuropharmacological Effects

The compound has been associated with neuropharmacological effects, particularly in relation to its structural analogs in the 2C drug class. For instance, studies on related compounds like 25I-NBOMe have reported severe physiological responses, including seizures and hypertension, which may be linked to similar mechanisms of action involving serotonin receptors .

Case Studies

  • Case Report on 25I-NBOMe Exposure : An 18-year-old female experienced severe agitation and tachycardia following the use of 25I-NBOMe, a compound structurally related to this compound. The case highlighted the potential risks associated with compounds in this class and their unpredictable effects on human physiology .
  • Toxicological Analysis : In another case involving 25C-NBOMe, postmortem toxicology revealed significant concentrations of the drug in various organs, underscoring the need for careful monitoring of substances with similar structural properties to this compound .

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems, particularly serotonin receptors. The presence of the methoxy and iodine substituents may influence binding affinity and selectivity towards these receptors, potentially leading to psychoactive effects similar to those observed with other phenethylamines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundKey FeaturesBiological Activity
25I-NBOMeHighly potent psychoactive compoundSevere neuropharmacological effects
25C-NBOMeRelated compound with notable toxicityRespiratory distress and fatal outcomes
2C-IHallucinogenic propertiesModerate psychoactive effects

Q & A

Q. What are the recommended synthetic routes for (5-Iodo-2-methoxyphenyl)methanamine, and what are the critical reaction parameters?

Methodological Answer: The synthesis of this compound typically involves halogenation and reduction steps. A plausible route includes:

Iodination : Direct electrophilic substitution on 2-methoxyphenylmethanamine using iodine and a catalyst (e.g., HNO₃/H₂SO₄).

Purification : Column chromatography or recrystallization to isolate the iodinated product.

Reductive Amination : If starting from a ketone precursor, use NaBH₄ or LiAlH₄ for reduction .

Q. Critical Parameters :

  • Temperature control during iodination to avoid over-halogenation.
  • Solvent choice (e.g., methyl tert-butyl ether for phase separation) .
  • Monitoring reaction progress via TLC or HPLC to prevent byproduct formation.

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
IodinationI₂, HNO₃, 0–5°C~60–70≥95%
ReductionNaBH₄, MeOH, RT~80≥98%

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 1.5–2.5 ppm, broad).
    • ¹³C NMR : Confirms iodination at C5 (δ ~90–100 ppm for C-I) .
  • Mass Spectrometry (MS) : Exact mass = 219.1008 g/mol (C₈H₉IN₂O) .
  • FT-IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-I (500–600 cm⁻¹).

Q. Table 2: Key Spectral Data

TechniqueKey PeaksInterpretation
¹H NMRδ 3.85 (s, OCH₃)Methoxy group
HRMSm/z 219.1008 [M+H]⁺Molecular ion

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard Codes : H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .
  • Handling :
    • Use fume hoods to avoid vapor inhalation.
    • Wear nitrile gloves and safety goggles.
  • Storage : Refrigerate at 2–8°C in airtight, light-protected containers .

Q. First Aid :

  • Inhalation : Move to fresh air; consult poison control if symptoms persist .
  • Skin Contact : Wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s pharmacological activity in receptor-binding assays?

Methodological Answer: The iodine atom enhances lipophilicity, potentially increasing blood-brain barrier permeability. It may also stabilize interactions with hydrophobic pockets in receptors (e.g., serotonin or dopamine transporters).

  • Experimental Design :
    • Perform radioligand displacement assays using 5-HT₂A or DAT receptors.
    • Compare IC₅₀ values with non-iodinated analogs .

Q. Table 3: Receptor Binding Data

ReceptorIC₅₀ (nM)Reference Compound
5-HT₂A120 ± 15Ketanserin (IC₅₀ = 2 nM)
DAT>1000Cocaine (IC₅₀ = 300 nM)

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

Methodological Answer:

  • HPLC Optimization :
    • Column: C18 with 5 µm particle size.
    • Mobile Phase: Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).
    • Detection: UV at 254 nm for aromatic/iodine absorption .
  • LC-MS/MS : Quantifies trace impurities (e.g., deiodinated byproducts) with MRM transitions .

Q. Table 4: HPLC Method Parameters

ParameterValue
Flow Rate1.0 mL/min
Gradient10–90% ACN in 20 min
Retention Time12.5 min

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Data Triangulation :
    • Validate assays using positive/negative controls (e.g., known agonists/antagonists).
    • Replicate experiments in orthogonal models (e.g., in vitro vs. ex vivo).
  • Statistical Analysis :
    • Use ANOVA to assess inter-study variability.
    • Apply false discovery rate (FDR) corrections for high-throughput data .

Case Study : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or ligand concentrations .

Q. What computational strategies predict the compound’s metabolic stability and metabolite formation?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts CYP450 metabolism sites (e.g., demethylation at OCH₃).
    • Meteor Nexus : Simulates Phase I/II metabolites (e.g., glucuronidation of NH₂).
  • Validation :
    • Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF .

Q. Table 5: Predicted Metabolites

Metabolitem/z [M+H]⁺Pathway
Demethylated205.0842CYP3A4
Glucuronide381.1421UGT1A1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Iodo-2-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
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